5,6-Diisobutylnicotinic acid ethyl ester
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Overview
Description
5,6-Diisobutylnicotinic acid ethyl ester is a chemical compound derived from nicotinic acid, also known as niacin or vitamin B3. This compound is characterized by the presence of two isobutyl groups attached to the nicotinic acid structure, along with an ethyl ester functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diisobutylnicotinic acid ethyl ester typically involves the esterification of 5,6-Diisobutyl-nicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5,6-Diisobutylnicotinic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: 5,6-Diisobutyl-nicotinic acid.
Reduction: 5,6-Diisobutyl-nicotinic alcohol.
Substitution: Various substituted nicotinic acid derivatives.
Scientific Research Applications
5,6-Diisobutylnicotinic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 5,6-Diisobutylnicotinic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors involved in metabolic processes. For example, it may act as an agonist or antagonist of certain nicotinic acid receptors, influencing cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A methyl ester of nicotinic acid used for similar applications.
Ethyl nicotinate: Another ester derivative with comparable properties.
Isobutyl nicotinate: A related compound with one isobutyl group instead of two.
Uniqueness
5,6-Diisobutylnicotinic acid ethyl ester is unique due to the presence of two isobutyl groups, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets compared to other nicotinic acid derivatives .
Properties
Molecular Formula |
C16H25NO2 |
---|---|
Molecular Weight |
263.37 g/mol |
IUPAC Name |
ethyl 5,6-bis(2-methylpropyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C16H25NO2/c1-6-19-16(18)14-9-13(7-11(2)3)15(17-10-14)8-12(4)5/h9-12H,6-8H2,1-5H3 |
InChI Key |
ABZVFVBLHTVGEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1)CC(C)C)CC(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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